molecular formula C14H13ClN2O3S B5694307 N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide

N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No. B5694307
M. Wt: 324.8 g/mol
InChI Key: ZNVXETZTOPDDNS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide, also known as MSA-N, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide has been studied extensively for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide works by inhibiting the activity of specific enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) that are involved in the inflammatory response. It also works by inducing apoptosis in cancer cells and inhibiting the growth of microbial cells.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to reduce inflammation by decreasing the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) which are involved in the inflammatory response. In cancer cells, N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide induces apoptosis by activating the caspase-3 pathway. It also inhibits the growth of microbial cells by disrupting their cell walls.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is its high potency and specificity towards specific enzymes and cells. It also has low toxicity and can be easily synthesized in large quantities. However, one of the limitations of using N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide. One potential area of study is its use in the treatment of neurodegenerative diseases. Another potential area of study is its use in combination with other drugs to enhance its efficacy and reduce side effects. Additionally, further research can be conducted to improve its solubility and bioavailability for better clinical use.
Conclusion:
In conclusion, N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide is a synthetic compound with potential applications in various scientific research fields. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide can be synthesized through a multi-step reaction process involving the reaction of 4-chloroaniline with methanesulfonyl chloride, followed by a coupling reaction with 2-aminobenzamide. The final product is obtained through crystallization and purification processes.

properties

IUPAC Name

N-(4-chlorophenyl)-2-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-21(19,20)17-13-5-3-2-4-12(13)14(18)16-11-8-6-10(15)7-9-11/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVXETZTOPDDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide

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